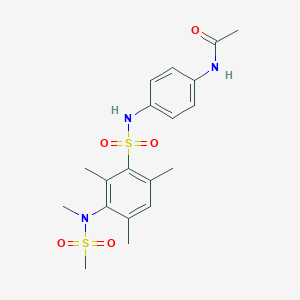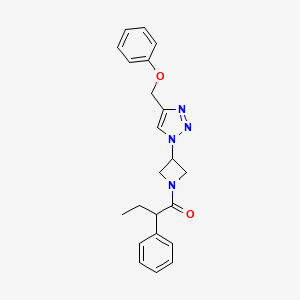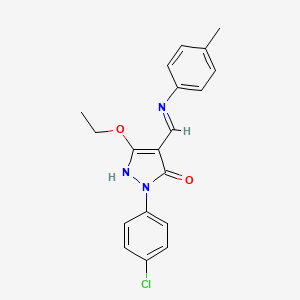
N-(4-(2,4,6-trimethyl-3-(N-methylmethylsulfonamido)phenylsulfonamido)phenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Compounds like this one are typically organic molecules that contain a variety of functional groups, including sulfonamides and acetamides . These groups can confer a range of properties to the molecule, depending on their arrangement and the presence of other substituents.
Synthesis Analysis
The synthesis of such compounds often involves multiple steps, each introducing a new functional group or modifying an existing one . The exact process would depend on the specific structure of the compound and the starting materials available.Molecular Structure Analysis
The molecular structure of a compound like this can be determined using techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry .Chemical Reactions Analysis
The reactivity of such a compound would depend on the functional groups present and their arrangement within the molecule. Sulfonamides, for example, are known to participate in a variety of reactions, including hydrolysis, reduction, and displacement reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this one, such as its melting point, boiling point, solubility, and stability, can be determined using a variety of experimental techniques .科学的研究の応用
Carbonic Anhydrase Inhibitory Action
A study by Carta et al. (2017) focused on thiazolylsulfonamides structurally related to pritelivir, which showed significant inhibition of several human carbonic anhydrase isoforms. This suggests potential applications in treating conditions like cancer, obesity, epilepsy, and glaucoma. Pritelivir itself, related structurally to the chemical , effectively inhibits carbonic anhydrases, hinting at similar possible uses for N-(4-(2,4,6-trimethyl-3-(N-methylmethylsulfonamido)phenylsulfonamido)phenyl)acetamide if it shares functional similarities (Carta et al., 2017).
Herbicide Metabolism and Environmental Toxicology
Research by Coleman et al. (2000) on the comparative metabolism of chloroacetamide herbicides revealed insights into how these compounds are processed in human and rat liver microsomes. This study, while not directly referencing the specific compound , highlights the broader context of chloroacetamide derivatives' metabolic pathways and their environmental and toxicological implications (Coleman et al., 2000).
Chemical Structure Analysis
A study on 2,2-Dichloro-N-(4-chlorophenylsulfonyl)acetamide by Gowda et al. (2008) provided detailed insights into the crystal structure of related compounds. Understanding the molecular structure and bonding arrangements can be crucial for designing drugs or chemicals with desired biological or physical properties. The structural analysis can shed light on the reactivity and interaction capabilities of N-(4-(2,4,6-trimethyl-3-(N-methylmethylsulfonamido)phenylsulfonamido)phenyl)acetamide, especially if similar structural features are present (Gowda et al., 2008).
Molecular Docking and Biological Interactions
Bharathy et al. (2021) explored the electronic and biological interactions of N-[4-(Ethylsulfamoyl)phenyl]acetamide with polar liquids through molecular docking analysis. This study suggests the potential for discovering drug candidates by analyzing the interactions between chemicals like N-(4-(2,4,6-trimethyl-3-(N-methylmethylsulfonamido)phenylsulfonamido)phenyl)acetamide and biological targets, enhancing our understanding of its therapeutic potential (Bharathy et al., 2021).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-[4-[[2,4,6-trimethyl-3-[methyl(methylsulfonyl)amino]phenyl]sulfonylamino]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O5S2/c1-12-11-13(2)19(14(3)18(12)22(5)28(6,24)25)29(26,27)21-17-9-7-16(8-10-17)20-15(4)23/h7-11,21H,1-6H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNBRDCXNXHIVDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1N(C)S(=O)(=O)C)C)S(=O)(=O)NC2=CC=C(C=C2)NC(=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(2,4,6-trimethyl-3-(N-methylmethylsulfonamido)phenylsulfonamido)phenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-chloro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2871117.png)

![2-(3-Cyanophenyl)-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B2871119.png)
![N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)isobutyramide](/img/structure/B2871120.png)
![2-(3-fluorobenzyl)-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2871121.png)
![9-ethoxy-4-(ethylthio)-2-(4-methoxyphenyl)-5H-chromeno[2,3-d]pyrimidine](/img/structure/B2871122.png)

![2-(8-ethoxy-2-oxo-2H-chromen-3-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2871124.png)

![6-(Aminomethyl)imidazo[1,2-a]pyridine-2-carboxylic acid;dihydrochloride](/img/structure/B2871127.png)

![methyl 3-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-azabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B2871134.png)
![Methyl 3-{[4-(4-acetylphenyl)piperazin-1-yl]sulfonyl}-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2871135.png)